2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide
Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound acts as a ligand for these receptors .
Biochemical Pathways
The interaction of 2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide with α1-ARs affects the biochemical pathways associated with these receptors. The primary function of α1-ARs is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action can influence these physiological processes.
Pharmacokinetics
The pharmacokinetic profile of 2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of 2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, the compound can influence the physiological processes controlled by these receptors, such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Future Directions
The compound and its structurally similar derivatives have been subjects of comparative analysis, showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The results of these studies allowed researchers to propose a rationale for the activity of these molecules and to highlight six compounds that exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules . It has been found to have affinity for alpha1-adrenergic receptors, which are among the most studied G protein-coupled receptors . This interaction plays a significant role in its biochemical activity .
Cellular Effects
2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have various effects on cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with alpha1-adrenergic receptors can lead to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Molecular Mechanism
The molecular mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its affinity for alpha1-adrenergic receptors suggests that it may exert its effects at the molecular level through these receptors .
Temporal Effects in Laboratory Settings
It is known that its effects can vary depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of 2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide can vary with different dosages in animal models .
Metabolic Pathways
It is known that it interacts with alpha1-adrenergic receptors, suggesting that it may be involved in the metabolic pathways associated with these receptors .
Transport and Distribution
The transport and distribution of 2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its interaction with alpha1-adrenergic receptors and its potential role in modulating neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as hypertension, depression, and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific structural features, such as the methoxy group on the phenyl ring, which enhances its binding affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further research and development in various therapeutic areas .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)16-8-6-15(7-9-16)10-13(14)17/h2-5H,6-10H2,1H3,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZANZMHBXXIHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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